molecular formula C24H40O11 B14012602 Leeaoside

Leeaoside

Cat. No.: B14012602
M. Wt: 504.6 g/mol
InChI Key: WMOJOCZNFPTCBX-IGALCOENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leeaoside is a megastigmane diglycoside compound isolated from the leaves of Leea thorelii Gagnep, a small shrub found in the northeastern part of Thailand through Indochina. This plant is traditionally used in Thai medicine for its anti-fever and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leeaoside is typically isolated from the methanolic extract of the leaves of Leea thorelii. The extract is suspended in water and partitioned with diethyl ether and n-butanol. The n-butanol soluble fraction is then separated using chromatographic procedures to yield this compound along with other known compounds .

Industrial Production Methods: Currently, there are no widely reported industrial production methods for this compound. Its extraction and isolation are primarily conducted in research settings using the aforementioned chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Leeaoside, being a glycoside, can undergo hydrolysis to yield its aglycone and sugar components. It may also participate in oxidation and reduction reactions typical of megastigmane compounds.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze this compound.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride may be employed.

Major Products:

    Hydrolysis: Aglycone and sugar units.

    Oxidation: Oxidized derivatives of the aglycone.

    Reduction: Reduced forms of the aglycone.

Scientific Research Applications

Leeaoside has shown potential in various scientific research applications:

Mechanism of Action

The exact mechanism of action of leeaoside is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in inflammation and fever. The aglycone part of this compound may interact with cellular receptors or enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Leeaoside is unique due to its specific structure as a megastigmane diglycoside. Similar compounds include:

  • Benzyl O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside
  • Quercetin 3-O-α-L-rhamnopyranoside
  • Myricetin 3-O-α-L-rhamnopyranoside
  • Citroside A

Properties

Molecular Formula

C24H40O11

Molecular Weight

504.6 g/mol

IUPAC Name

(4R)-4-[(3S)-3-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C24H40O11/c1-11-7-13(26)8-24(3,4)14(11)6-5-12(2)33-23-21(31)19(29)18(28)16(35-23)10-32-22-20(30)17(27)15(9-25)34-22/h7,12,14-23,25,27-31H,5-6,8-10H2,1-4H3/t12-,14-,15-,16+,17-,18+,19-,20+,21+,22+,23+/m0/s1

InChI Key

WMOJOCZNFPTCBX-IGALCOENSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@H]1CC[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O)(C)C

Origin of Product

United States

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